![molecular formula C9H14ClN3O B2776937 3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride CAS No. 1042690-36-7](/img/structure/B2776937.png)
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
Overview
Description
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a cyclopropyl group and a pyrrolidinyl moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group is usually introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or pyrrolidinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₃N₃O·HCl
- Molecular Weight : 215.68 g/mol
- IUPAC Name : 3-cyclopropyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride
- CAS Number : 1042690-36-7
The compound features a unique oxadiazole ring structure that contributes to its biological activity. The presence of the cyclopropyl group enhances its interaction with various biological targets.
Muscarinic Receptor Modulation
Research has indicated that derivatives of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole exhibit selective activity at muscarinic receptors. For instance, a related compound demonstrated partial agonist properties at the M₁ muscarinic receptor while acting as an antagonist at M₂ and M₃ receptors. This selectivity suggests potential applications in treating conditions associated with cholinergic signaling dysregulation, such as Alzheimer's disease and other cognitive disorders .
Antitumor Activity
Investigations into the antitumor properties of oxadiazole derivatives have shown promising results. Compounds containing the oxadiazole moiety have been evaluated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival .
Case Studies
Synthesis and Derivative Research
The synthesis of 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride has been explored extensively. Various synthetic routes have been developed to optimize yield and purity. For example, modifications to the reaction conditions can enhance selectivity towards desired isomers or derivatives that may exhibit improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
- 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
Uniqueness
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Biological Activity
3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride (CAS No. 1042690-36-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 215.68 g/mol. The compound features a cyclopropyl group and a pyrrolidine moiety attached to an oxadiazole ring, which is known for conferring diverse biological properties.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. For instance, studies on substituted oxadiazoles have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring often enhances this activity .
Compound | Target Bacteria | Activity |
---|---|---|
C1 | E. coli | 50% inhibition at 10 mM |
C1 | S. aureus | Significant growth inhibition |
GABA Receptor Modulation
The compound has been investigated for its potential as a ligand for GABA receptors. In vitro studies demonstrated that derivatives of oxadiazoles can bind effectively to these receptors, suggesting possible anxiolytic effects similar to benzodiazepines. The binding affinities were evaluated using radioligand assays, showing promising results compared to standard anxiolytics like diazepam .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane penetration.
- Pyrrolidine Moiety : Contributes to receptor binding affinity and selectivity.
- Oxadiazole Ring : Known for diverse pharmacological effects including anti-inflammatory and antimicrobial properties.
Study on Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was assessed against a panel of bacteria using the broth microdilution method. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
GABA Receptor Binding Affinity
A study conducted on several oxadiazole derivatives revealed that compounds structurally similar to this compound had binding affinities ranging from 10 nM to 100 nM at the GABA receptor sites. This suggests that modifications in the oxadiazole structure can lead to enhanced pharmacological profiles .
Properties
IUPAC Name |
3-cyclopropyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6;/h6-7,10H,1-5H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQNJBEPNAJCE-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3CC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=NO2)C3CC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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